molecular formula C18H23NO2 B1271178 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine CAS No. 356093-47-5

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine

Cat. No.: B1271178
CAS No.: 356093-47-5
M. Wt: 285.4 g/mol
InChI Key: SCBOPESLHFKADW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is a synthetic chemical compound of significant interest in medicinal and organic chemistry research. Its structure incorporates a phenethylamine backbone substituted with dimethoxy and ortho-methylbenzyl groups, a motif present in compounds with documented pharmacological profiles . Research into this chemical space has explored various biological activities; for instance, structurally related 2-(3,4-dimethoxyphenyl)ethylamine derivatives have been investigated for their antiulcer activities in preclinical models . Furthermore, analogous compounds within the N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine series are the subject of advanced analytical studies to differentiate positional isomers, highlighting the importance of this chemical class in forensic and analytical chemistry . The compound serves as a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new research tools. The mechanism of action for related compounds often involves interaction with neurological receptors, such as serotonin receptors, making them pertinent to neuropharmacological research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBOPESLHFKADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365008
Record name 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-47-5
Record name 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Route

Overview:
The key synthetic step is the reductive amination of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine. This reaction forms the target secondary amine by condensation of the aldehyde and amine, followed by reduction of the intermediate imine or iminium ion.

Reaction Scheme:

Step Reagents/Conditions Description
Starting materials 3,4-dimethoxybenzaldehyde, 2-methylbenzylamine Aldehyde and amine precursors
Reductive amination Sodium cyanoborohydride or sodium triacetoxyborohydride, solvent (methanol or ethanol), room temperature or slightly elevated temperature Formation and reduction of imine intermediate
Reaction time Several hours (typically 4–24 h) Ensures complete conversion
Workup and purification Extraction, recrystallization or chromatography Isolation of pure product

Notes:

  • Sodium cyanoborohydride is preferred for its mild reducing properties and selectivity toward imine reduction without affecting aldehydes or ketones.
  • Solvent choice (methanol or ethanol) balances solubility and reaction kinetics.
  • Reaction temperature is controlled to prevent side reactions or decomposition.

Industrial Scale Considerations

Process Optimization:

  • Use of continuous flow reactors enhances reaction control and scalability.
  • Automated reagent dosing and in-line monitoring improve reproducibility and yield.
  • Catalysts and reducing agents may be optimized for cost and environmental impact.

Purification Techniques:

  • Recrystallization from suitable solvent mixtures (e.g., ethanol/water) to improve purity.
  • Chromatographic methods (e.g., silica gel column chromatography) for removal of side products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products depend on the specific substituent introduced into the aromatic rings.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a crucial building block in the synthesis of various organic molecules. It can undergo several chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Methods
The synthesis typically involves reductive amination using starting materials like 3,4-dimethoxybenzaldehyde and 2-methylbenzylamine. Key steps include:

  • Reductive Amination : Conducted with reducing agents like sodium cyanoborohydride in solvents such as methanol or ethanol.
  • Reaction Conditions : The reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Neuropharmacology
Research indicates that this compound may modulate central nervous system functions by interacting with dopamine and serotonin receptor pathways. This interaction suggests potential therapeutic applications in treating mood disorders and other psychiatric conditions.

Anticancer Properties
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The unique structure may confer selectivity towards certain cancer types, warranting further investigation into its anticancer potential.

Neuropharmacological Effects

  • Study Findings : In animal models, compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine have been shown to elevate extracellular dopamine levels in brain regions associated with reward processing. This suggests both therapeutic potential and risks related to abuse.

Cytotoxicity Studies

  • Research Insights : Studies have demonstrated varying degrees of cytotoxicity against human cancer cell lines such as MCF-7. These findings highlight the need for further exploration into the compound's anticancer properties.

Metabolic Pathways

  • Metabolism Understanding : Research on metabolic pathways indicates that common transformations include O-demethylation and hydroxylation, which could influence both efficacy and safety profiles of the compound.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)ethanamine
  • N-(2-methylbenzyl)ethanamine
  • 3,4-dimethoxyphenethylamine

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is unique due to the presence of both the dimethoxyphenyl and methylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is a compound that has garnered interest in the fields of medicinal chemistry and neuropharmacology due to its unique structural attributes and potential biological activities. This compound is part of the broader class of phenethylamines, which are known for their diverse pharmacological effects. The presence of methoxy groups enhances its lipophilicity and biological activity, making it a subject of various studies aimed at understanding its mechanisms and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H25NO2\text{C}_{18}\text{H}_{25}\text{N}O_{2}

This structure includes a 3,4-dimethoxyphenyl group and a 2-methylbenzyl substituent attached to an ethanamine backbone.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a ligand for specific receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects, particularly in neuropharmacology where it may influence neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity in several domains:

  • Neuropharmacology : The compound shows promise in modulating central nervous system (CNS) functions. Studies have indicated that it may affect dopamine and serotonin receptor pathways, which are critical in mood regulation and cognitive functions.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. The compound's unique structure may confer selectivity towards certain cancer types, although more extensive research is needed to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructure FeaturesUnique Properties
3,4-DimethoxyphenylethylamineContains only one amine groupKnown for significant serotonin receptor activity
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamineMethylated nitrogen atomExhibits strong dopaminergic properties
DimethoxyphenylethylamineLacks additional substituentsLess potent but simpler synthesis
HomoveratrylamineSimilar backbone but different substituentsNoted for its use in treating mood disorders

This table highlights how this compound stands out due to its specific functional groups that may enhance its biological interactions.

Case Studies and Research Findings

  • Neuropharmacological Effects : In animal models, the administration of compounds similar to this compound has been shown to elevate extracellular dopamine levels in brain regions associated with reward processing. This suggests a potential for abuse and therapeutic applications in treating mood disorders .
  • Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), highlighting the need for further exploration into its anticancer potential .
  • Metabolic Pathways : Understanding the metabolic pathways of similar compounds provides insight into the expected pharmacokinetics and dynamics of this compound. Studies indicate that common metabolic transformations include O-demethylation and hydroxylation, which could influence both efficacy and safety profiles .

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine?

The compound is synthesized via condensation of 2-(3,4-dimethoxyphenyl)ethylamine with 2-methylbenzaldehyde in anhydrous toluene under reflux, followed by crystallization from ethanol. This imine formation resembles a Pictet-Spengler-type reaction . Alternative derivatization strategies involve N,N'-carbonyldiimidazole-mediated coupling with subsequent diborane reduction for secondary amine formation .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • NMR : ¹H and ¹³C NMR (e.g., Shimadzu Prestige 21 spectrometer) resolve methoxy, benzyl, and ethylamine substituents .
  • Mass spectrometry : GC-EI-MS and LC-ESI-QTOF-MS confirm molecular weight and fragmentation patterns (e.g., m/z 121, 150 for NBOMe analogs) .
  • Melting point analysis : Determined via Thiele’s tube with paraffin oil .

Q. What pharmacological activities are associated with the 3,4-dimethoxyphenyl structural motif?

Derivatives exhibit affinity for serotonin receptors (e.g., 5-HT2A agonism in zebrafish models), with substituents on the benzyl group modulating potency and selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkoxy substitutions) influence receptor binding and functional activity?

  • Substituent position : Fluorine or chlorine at the benzyl 2-position enhances 5-HT2A binding (e.g., 34H-NBCl vs. 34H-NBBr) .
  • Methoxy group removal : Demethylation via 48% HBr reflux reduces steric hindrance, potentially altering receptor interactions .
  • Table 1 : Comparative activity of analogs (from zebrafish neurochemical assays):
Compound (Substituent)5-HT2A EC₅₀ (nM)Dopamine Modulation
34H-NBOMe (OCH₃)12.5↑ 20%
34H-NBCl (Cl)8.2↑ 35%
34H-NBF (F)9.7↑ 28%

Q. How can researchers differentiate this compound from hallucinogenic NBOMe analogs analytically?

  • GC-EI-MS post-TFAA derivatization : Identifies molecular ion clusters (e.g., m/z 150 for dimethoxy groups).
  • LC-ESI-QTOF-MS : Confirms exact mass (e.g., 329.1764 Da for 25D-NBOMe vs. target compound).
  • NMR : NOESY correlations distinguish benzyl vs. phenethyl substitution patterns .

Q. What methodological challenges arise in assessing metabolic stability or toxicity?

  • In vitro microsomal assays : Liver microsomes (human/rodent) quantify demethylation rates using LC-MS/MS.
  • CYP450 inhibition : Screen for interactions with CYP2D6/3A4 due to methoxy groups .
  • Neurotoxicity models : Zebrafish behavioral assays (e.g., locomotor activity, anxiety-like responses) link structural features to adverse effects .

Q. How do conflicting data on receptor selectivity arise, and how can they be resolved?

  • Source of contradictions : Differences in assay systems (e.g., transfected cells vs. native tissue).
  • Resolution : Use orthogonal methods:
  • Radioligand binding (⁵-HT2A vs. 5-HT2C).
  • Functional assays (calcium flux vs. β-arrestin recruitment) .

Q. What legal considerations apply to researching structurally related compounds?

Analogues with substitutions (e.g., 25I-NBOMe) are regulated under controlled substance laws (e.g., U.S. CSA Schedule I). Researchers must verify compliance with local analogs acts (e.g., Ho-Chunk Nation Code §961) .

Applications in Targeted Research

Q. Can this compound serve as a precursor for antiviral drug discovery?

Molecular docking studies (AutoDock Vina) show derivatives targeting ACE2 with docking scores up to -5.51 kcal/mol, suggesting potential SARS-CoV-2 entry inhibition .

Table 2 : Docking Scores of Derivatives (ACE2 Target)

Derivative StructureDocking Score (kcal/mol)
N-[2-(3,4-dimethoxyphenyl)ethyl]-...acetamide-5.51

Key Notes for Experimental Design

  • Synthetic purity : Monitor by HPLC (C18 column, acetonitrile/water gradient) to exclude NBOMe contaminants .
  • In vivo models : Use zebrafish LC₅₀ assays to establish safety margins before rodent studies .

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